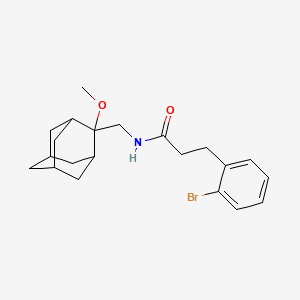

![molecular formula C17H18ClNO4S B2765404 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid CAS No. 794570-17-5](/img/structure/B2765404.png)

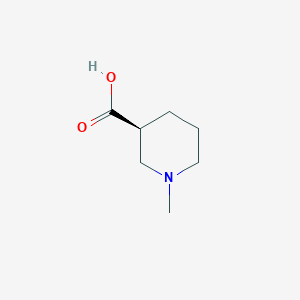

2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is C17H18ClNO4S . The InChI code is 1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 367.85 . It has a melting point of 94-95 degrees Celsius . The compound is a powder at room temperature .科学的研究の応用

Pharmaceutical Applications and Biochemical Research

Carbonic Anhydrase Inhibitors for Glaucoma Treatment : A study by Mincione et al. (2001) synthesized derivatives of sulfamoyl benzoic acids, which were tested as inhibitors of carbonic anhydrase (CA) isozymes. These derivatives demonstrated strong topical antiglaucoma properties by inhibiting CA II and IV isozymes, involved in aqueous humor secretion in the eye. Some derivatives showed higher affinity for CA I than the sulfonamide avid isozyme CA II, suggesting their potential in developing more effective glaucoma treatments (Mincione et al., 2001).

Binding Studies with Bovine Serum Albumin : Research by Zia and Price (1975) explored the binding affinity of sulfonylurea and phenothiazine drugs to bovine serum albumin using 2-(4'-Hydroxybenzeneazo)benzoic acid as a spectrophotometric probe. This study aids in understanding how various drugs, including those related to sulfamoyl benzoic acid derivatives, interact with proteins in the bloodstream, contributing to pharmacokinetics and pharmacodynamics insights (Zia & Price, 1975).

Environmental Science

Water Purification Technologies : A study by Matthews (1990) investigated the use of titanium dioxide suspensions under near-UV light for oxidizing organic compounds, including benzoic acid derivatives, in water. This research contributes to developing more efficient water purification methods that could potentially be applied to remove contaminants similar to 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid from water bodies, making water safer for consumption and reducing environmental pollution (Matthews, 1990).

Organic Chemistry and Catalysis

Desulfurative Chlorination : Canestrari et al. (2017) reported the chlorination of alkyl phenyl sulfides to obtain elimination-sensitive β-chloro carbonyl and nitro compounds. This methodology, extending to sulfa-Michael derived sulfides, highlights the versatility of reactions involving sulfamoyl benzoic acid derivatives in synthesizing various organic compounds with potential pharmaceutical applications or in material science (Canestrari et al., 2017).

特性

IUPAC Name |

2-chloro-5-(4-phenylbutan-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBOENWLAHUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

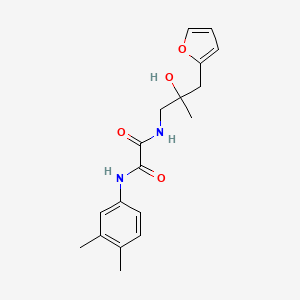

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)

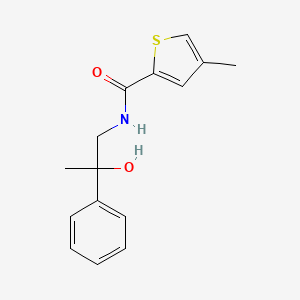

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)

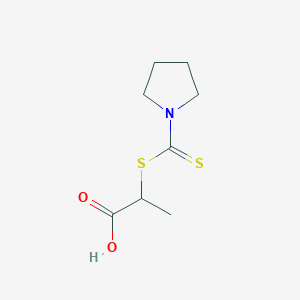

![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)

![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)

![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)

![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)

![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)